

Characterization techniques for Nitroterephthalic acid (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: *Nitroterephthalic acid*

Cat. No.: *B051535*

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Application Note: Spectroscopic Characterization of Nitroterephthalic Acid

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the characterization of **2-nitroterephthalic acid** ($C_8H_5NO_6$, M.W. 211.13 g/mol) using modern spectroscopic techniques. The protocols and data presented herein are essential for confirming the identity, structure, and purity of the compound, which is a crucial intermediate in the synthesis of various materials and pharmaceutical agents.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of **nitroterephthalic acid**. 1H NMR provides information on the number and chemical environment of protons on the aromatic ring, while ^{13}C NMR identifies the distinct carbon atoms in the molecule, including the carboxyl and aromatic carbons. Due to the substitution pattern, the aromatic region of the 1H NMR spectrum is expected to show three distinct signals.^[1] The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a significantly downfield chemical shift.

Data Presentation:

Table 1: NMR Spectral Data for 2-Nitroterephthalic Acid.

Nucleus	Solvent	Chemical Shift (δ) in ppm	Assignment
¹ H NMR	DMSO-d ₆	~14.0 (broad s, 2H)	Carboxylic acid protons (-COOH)[1]
		8.0 - 8.5 (m, 3H)	Aromatic protons (-C ₆ H ₃)[1][3]
¹³ C NMR	DMSO-d ₆	167.1, 165.8	Carboxylic carbons (-COOH)[4]

|| | 122.9 - 150.0 | Aromatic carbons (-C₆H₃)[4][5][6] |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Experimental Protocol:

- Sample Preparation: Accurately weigh and dissolve 5-10 mg of **nitroterephthalic acid** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Instrument Setup:
 - Use a spectrometer operating at a minimum frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[4]
 - Set the spectral width to encompass all expected signals (e.g., -2 to 16 ppm for ¹H NMR).
 - For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[4]
- Data Acquisition: Acquire the spectra at room temperature.

- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in **nitroterephthalic acid**. The presence of the nitro (NO_2) group is confirmed by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.^{[7][8][9]} Additionally, the carboxylic acid groups and the aromatic ring give rise to distinct and identifiable peaks.^[7]

Data Presentation:

Table 2: Key FTIR Absorption Bands for **Nitroterephthalic Acid**.

Wave Number (cm^{-1})	Vibrational Mode	Intensity
3100 - 2500	O-H stretch (from carboxylic acid dimer)[4]	Broad, Strong
~1700	C=O stretch (carbonyl from carboxylic acid)[4]	Strong
1550 - 1475	Asymmetric NO_2 stretch ^{[7][8][10]}	Strong
1360 - 1290	Symmetric NO_2 stretch ^{[7][8][10]}	Strong
~1280	C-O stretch / O-H bend[4]	Medium

| ~850 | C-N stretch | Medium |

Experimental Protocol (KBr Pellet Method):

- Sample Preparation: Gently grind 1-2 mg of dry **nitroterephthalic acid** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[4]

- Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disk.
- Instrument Setup:
 - Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.[4]
 - Set the spectral range from 4000 to 400 cm⁻¹.[4]
 - Select an appropriate number of scans to be co-added (e.g., 16 or 32) for a good signal-to-noise ratio.[4]
- Data Acquisition: Place the KBr pellet in the sample holder and acquire the infrared spectrum.
- Data Processing: Label the significant peaks in the spectrum corresponding to the functional groups of **nitroterephthalic acid**.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and to gain insight into the structure of **nitroterephthalic acid** through its fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique that typically yields the intact molecular ion, often as a deprotonated species [M-H]⁻ in negative ion mode, confirming the molecular weight.[4][11] Electron Impact (EI) is a higher-energy technique that results in characteristic fragmentation, which can help in confirming the structural arrangement of the molecule.

Data Presentation:

Table 3: Mass Spectrometry Data for **Nitroterephthalic Acid**.

Parameter	Value	Notes
Molecular Formula	C₈H₅NO₆	
Exact Mass	211.01 g/mol	
Ionization Mode	Expected m/z	Assignment
ESI (Negative)	210	[M-H] ⁻
ESI (Positive)	212	[M+H] ⁺
EI	211	[M] ⁺ (Molecular Ion)
	194	[M-OH] ⁺
	166	[M-NO ₂] ⁺

|| 165 | [M-COOH]⁺ |

Note: Fragmentation patterns are predictive and may vary depending on the instrument conditions.

Experimental Protocols:

A. Electrospray Ionization (ESI-MS):

- Sample Preparation: Prepare a dilute solution of **nitroterephthalic acid** (approx. 10-100 μ g/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Sample Introduction: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.[11]
- Instrument Setup:
 - Operate the mass spectrometer in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions.
 - Optimize source parameters such as capillary voltage (+/- 3-5 kV), source temperature (80-150 °C), and desolvation gas flow to maximize the signal of the ion of interest.[11]

- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

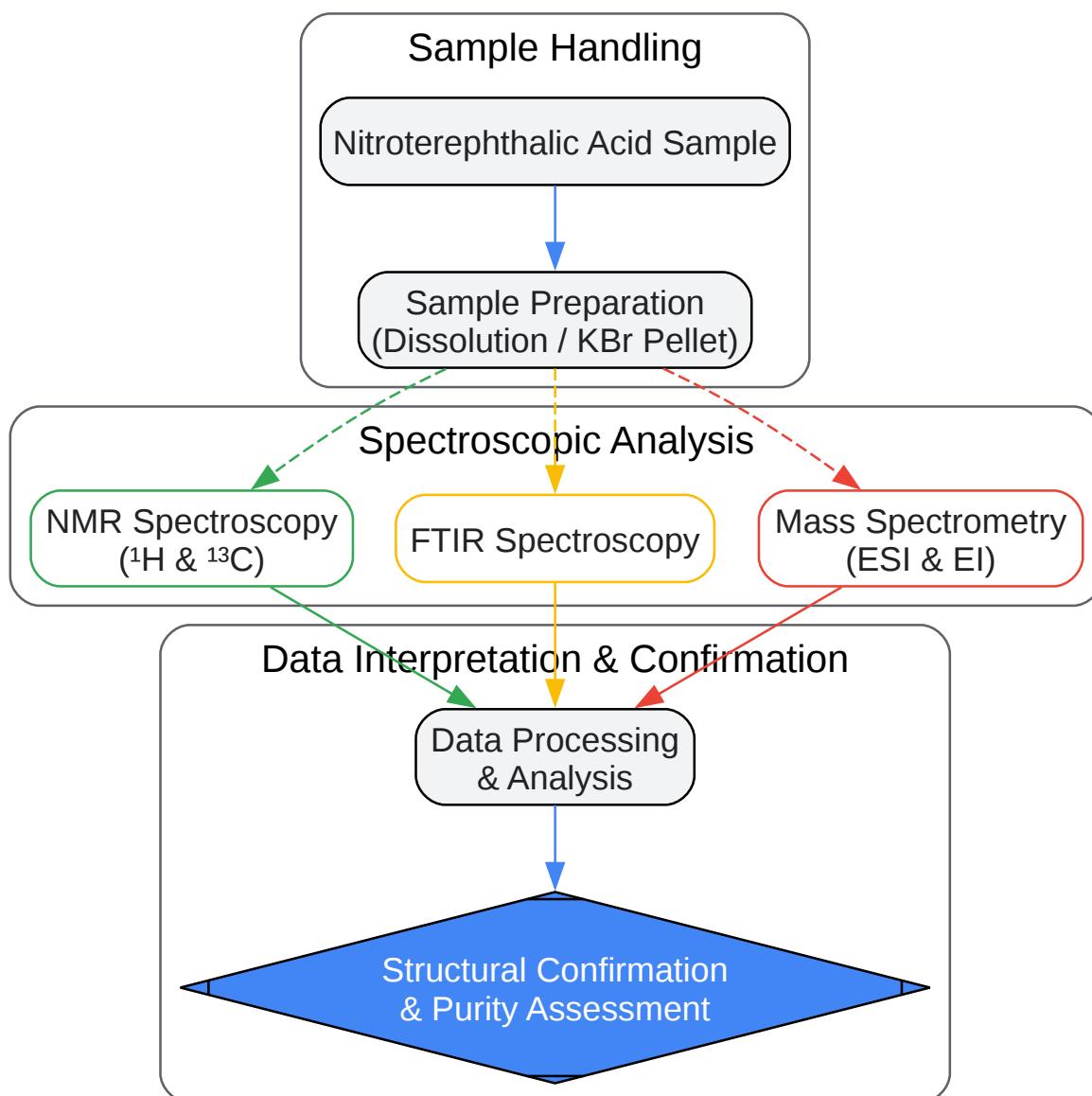
B. Electron Impact (EI-MS):

- Sample Preparation: No special preparation is needed for a solid sample.
- Sample Introduction: Introduce a small amount of the solid **nitroterephthalic acid** into the ion source via a direct insertion probe.^[4]
- Instrument Setup:
 - Use a standard electron energy of 70 eV for ionization.
 - Heat the probe gradually to volatilize the sample into the ion source.
- Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion and significant fragment ions.

Integrated Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a synthesized or procured sample of **nitroterephthalic acid**.

Workflow for Characterization of Nitrotetraphthalic Acid

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Caption: A generalized workflow for the spectral characterization of **nitrotetraphthalic acid**.

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